Ortho-Bromo-Enabled Intramolecular Arylation
The ortho-bromo substitution pattern in 2-bromo-N,N-diethylbenzenesulfonamide is structurally pre-organized for palladium-catalyzed intramolecular direct arylation to form fused sultam scaffolds, a reactivity pathway unavailable to meta- or para-bromo positional isomers [1]. The ortho-arrangement enables the bromine atom and the sulfonamide nitrogen to achieve the requisite proximity for C–H bond functionalization and subsequent cyclization [2].
| Evidence Dimension | Intramolecular direct arylation feasibility |
|---|---|
| Target Compound Data | Ortho-bromo substitution enables cyclization to seven-membered sultams under Pd(OAc)₂ catalysis (1 mol%) [1] |
| Comparator Or Baseline | Meta-bromo (3-) and para-bromo (4-) positional isomers of N,N-diethylbenzenesulfonamide |
| Quantified Difference | Ortho-isomer: cyclization viable; Meta- and para-isomers: no cyclization possible due to geometric constraints |
| Conditions | Palladium acetate (1 mol%), ligand, base, 100–130°C, intramolecular C–H arylation of N-substituted benzenesulfonamides [2] |
Why This Matters
Procurement of the ortho-isomer is mandatory for synthetic routes requiring intramolecular arylation; substitution with cheaper or more available meta- or para-bromo analogs results in complete reaction failure.
- [1] Bheeter CB, Bera JK, Doucet H. Palladium-catalysed intramolecular direct arylation of 2-bromobenzenesulfonic acid derivatives. Journal of Organic Chemistry. 2012; ACS Catalysis and related studies. View Source
- [2] Bheeter CB, Bera JK, Doucet H. A Further Decrease in the Catalyst Loading for the Palladium‐Catalyzed Direct Intramolecular Arylation of Amides and Sulfonamides. Advanced Synthesis & Catalysis. 2015;357:2467-2474. View Source
